molecular formula C23H24N4O4 B3012060 N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-30-6

N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B3012060
CAS RN: 941903-30-6
M. Wt: 420.469
InChI Key: XVFKGVSQBYENHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with morpholino and quinolinyl groups, which are structurally related to the compound . These compounds are of interest due to their potential applications in medicinal chemistry, such as antifungal agents, corrosion inhibitors, and antiproliferative agents against cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including Sonogashira cross-coupling, as mentioned in the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . Another synthesis route described is for N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, which is a key intermediate for selective EGFR kinase inhibitors, involving acylation, ethylation, reduction, and thermal cyclization . These methods could potentially be adapted for the synthesis of "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and Mass spectrometry . Additionally, DFT calculations, as well as FT-IR and FT-Raman spectroscopy, have been used to study the vibrational spectroscopy of similar molecules . These techniques could be employed to analyze the molecular structure of "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide".

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide". However, the related compounds exhibit various biological activities, which suggest that they may undergo biochemically relevant interactions. For instance, certain acetamide derivatives have shown antiproliferative activities against cancer cell lines , and others have been identified as corrosion inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their adsorption behavior, as seen in the corrosion inhibition study , and their stability, such as the improved plasmatic stability of certain antifungal agents . Theoretical calculations have also been used to predict properties like molecular electrostatic potential and nonlinear optical properties . These studies provide a framework for understanding the properties of "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide".

Scientific Research Applications

Antifungal Applications

One study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents effective against Candida species, with further optimizations leading to compounds showing broad antifungal activity against a variety of fungal species, including molds and dermatophytes. These compounds demonstrated in vivo efficacy in reducing fungal load in systemic Candida albicans infections in murine models, highlighting their potential as antifungal agents (Bardiot et al., 2015).

Antimicrobial and Antimalarial Activity

Another segment of research focuses on the antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds were found to be active against selected microbial species, with some demonstrating potent antimicrobial properties. This suggests their potential in developing new antimicrobial agents (Gul et al., 2017). Additionally, a series of compounds related to the primary compound have been prepared and assessed for their antimalarial activity, offering a foundation for further exploration in combating malaria (Werbel et al., 1986).

Binding Interactions with Biological Molecules

Research has also been conducted on the synthesis and binding interactions of new paracetamol derivatives, including compounds structurally related to N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). These studies offer insights into how such compounds interact with biological molecules, which is crucial for understanding their pharmacological actions and potential therapeutic applications (Raj, 2020).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-16(28)24-18-5-3-6-19(14-18)25-22(29)15-31-20-7-2-4-17-8-9-21(26-23(17)20)27-10-12-30-13-11-27/h2-9,14H,10-13,15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFKGVSQBYENHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.